molecular formula C16H17ClO3S B2819209 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene CAS No. 338792-37-3

1-Chloro-3-(4-phenoxybutylsulfonyl)benzene

Cat. No.: B2819209
CAS No.: 338792-37-3
M. Wt: 324.82
InChI Key: OSFQYWPKSHWGFV-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-phenoxybutylsulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides This compound features a benzene ring substituted with a chlorine atom and a 4-phenoxybutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl chloride group can react with nucleophiles, while the benzene ring can participate in electrophilic aromatic substitution reactions . These interactions can lead to the formation of various derivatives with different biological and chemical properties.

Properties

IUPAC Name

1-chloro-3-(4-phenoxybutylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c17-14-7-6-10-16(13-14)21(18,19)12-5-4-11-20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFQYWPKSHWGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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